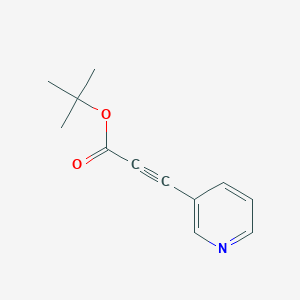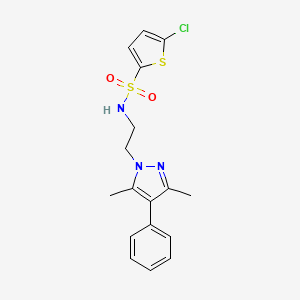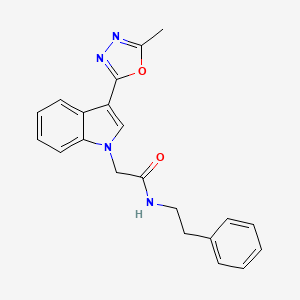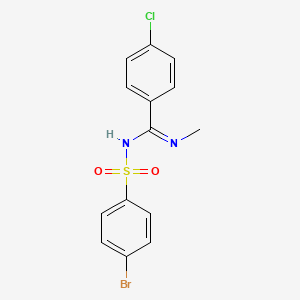
(E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a bromobenzenesulfonyl group, a chloro substituent, and a carboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloro-N-methylbenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
科学的研究の応用
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro substituent and carboximidamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Shares the bromobenzenesulfonyl group but lacks the chloro and carboximidamide moieties.
4-Chloro-N-methylbenzene-1-carboximidamide: Contains the chloro and carboximidamide groups but lacks the bromobenzenesulfonyl group.
Uniqueness
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both bromobenzenesulfonyl and chloro groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-17-14(10-2-6-12(16)7-3-10)18-21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNOBAOUBSPSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
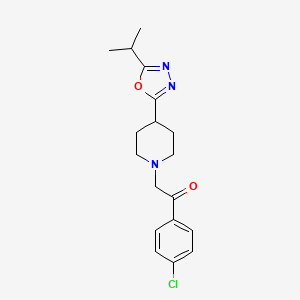
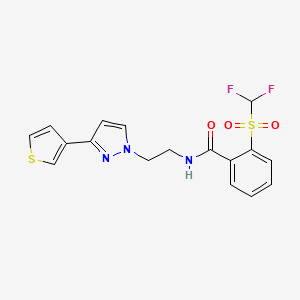
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)

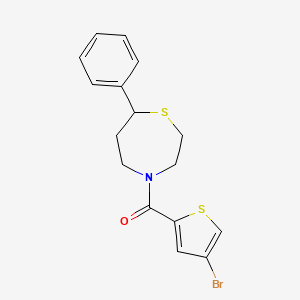

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2650969.png)
![5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B2650971.png)
![rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
